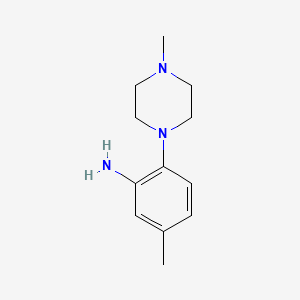

5-Methyl-2-(4-methyl-1-piperazinyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-3-4-12(11(13)9-10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPCCBRUVCKNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589745 | |

| Record name | 5-Methyl-2-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946731-22-2 | |

| Record name | 5-Methyl-2-(4-methyl-1-piperazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946731-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its lifecycle, influencing everything from formulation and bioavailability to processability and purification.[1] This guide provides a comprehensive framework for understanding and determining the solubility of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline, a compound of interest in contemporary pharmaceutical research. In the absence of extensive public data, this document synthesizes predictive insights based on the molecule's physicochemical properties with a detailed, field-proven experimental methodology for quantitative solubility determination. We present a step-by-step protocol for the widely accepted shake-flask equilibrium solubility method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[2] This guide serves as a foundational resource, enabling researchers to systematically approach solvent screening and generate reliable solubility data essential for informed decision-making in the drug development pipeline.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The selection of an appropriate solvent system is a cornerstone of successful pharmaceutical crystallization and formulation development.[1][3] The solubility of an API in various organic solvents directly impacts critical process parameters, including yield, purity, crystal morphology, and polymorph control.[4] An early and thorough understanding of a compound's solubility profile can prevent significant downstream challenges, such as insufficient purity, unfavorable particle characteristics, and processing issues during scale-up.[1]

For a novel compound like this compound, establishing a robust solubility database is the first step in rational process design and formulation. This data informs the selection of solvents for reaction chemistry, purification, crystallization, and the final dosage form.[5] Furthermore, solubility studies are indispensable for developing formulations that ensure the API is dissolved and can be effectively delivered to its site of action.[6]

Physicochemical Profile of this compound

Understanding the inherent chemical and physical properties of this compound is essential for predicting its behavior in different solvent environments. The principle of "like dissolves like" governs solubility, meaning substances with similar polarities and intermolecular forces are more likely to be miscible.[7][8]

| Property | Value/Prediction | Source | Significance for Solubility |

| Molecular Formula | C₁₂H₁₉N₃ | [9] | Provides the elemental composition. |

| Molecular Weight | 205.30 g/mol | [10] | Influences diffusion and solvation energy. |

| Predicted logP | 1.61 | [10] | Indicates moderate lipophilicity, suggesting a balance of solubility between nonpolar and polar organic solvents. |

| Predicted pKa | 7.35 ± 0.42 | [11] | The presence of basic nitrogen atoms (piperazine and aniline) allows for salt formation, which can dramatically alter solubility in protic solvents. |

| Key Structural Features | Aniline Ring, Piperazine Ring, Methyl Groups | - | The aromatic aniline core provides a nonpolar surface area. The two amine nitrogens in the piperazine and aniline moieties can act as hydrogen bond acceptors, while the aniline N-H can act as a hydrogen bond donor.[12] |

The molecule's structure presents a combination of a moderately nonpolar aromatic system and polar, basic functional groups (aniline and piperazine). The predicted logP of 1.61 suggests that the compound is more soluble in organic phases than in water but is not extremely lipophilic. The presence of multiple nitrogen atoms capable of hydrogen bonding is a critical factor.[12] These sites will readily interact with protic solvents (like alcohols) and polar aprotic solvents (like DMSO or acetone).[7]

Predictive Solubility Profile & Solvent Selection Strategy

Based on the physicochemical properties, a qualitative solubility profile can be predicted. This theoretical assessment is crucial for designing an efficient experimental screening strategy.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale: Dominant Intermolecular Forces |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Very High | The compound's amine nitrogens can accept hydrogen bonds from the solvent's hydroxyl group, and the aniline N-H can donate a hydrogen bond.[7] |

| Aprotic Polar | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions are expected between the polar solvent and the polar functional groups of the API.[13] |

| Nonpolar Aromatic | Toluene | Moderate | The nonpolar aniline ring will interact favorably with the aromatic solvent via van der Waals forces. |

| Nonpolar Aliphatic | Heptane, Hexane | Low | The overall polarity of the API is likely too high for significant solubility in purely aliphatic, nonpolar solvents. |

This predictive analysis allows for a targeted approach to solvent screening. Instead of testing a vast, arbitrary collection of solvents, a smaller, representative set from each class can be selected to efficiently map the compound's solubility landscape.

Quantitative Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[14][2][15] The method involves agitating an excess amount of the solid compound in the solvent of interest at a controlled temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified, typically by HPLC.[16][17]

Experimental Workflow

The process follows a logical sequence from preparation to analysis, ensuring data integrity at each step.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2-5 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Constant temperature shaker/incubator

-

Centrifuge (optional)

-

Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and appropriate mobile phase for dilutions

Procedure:

-

Preparation of Vials: For each solvent to be tested, label three separate vials.[2]

-

API Addition: Accurately weigh an excess amount of this compound (e.g., 15-20 mg) and add it to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14]

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[15][18]

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, creating a clear supernatant. Centrifugation can be used to accelerate this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[19]

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.[19] The dilution factor must be recorded precisely.

-

Quantification: Analyze the diluted sample by a validated, specific HPLC method.[16] The concentration of the API is determined by comparing its peak area to a standard calibration curve.[20]

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Analysis and Interpretation of Solubility Data

The quantitative data obtained from the shake-flask experiments should be tabulated for clear comparison. The results can then be interpreted in the context of the intermolecular forces at play between the solute and each solvent.

Visualizing Solute-Solvent Interactions

The strength and type of intermolecular forces determine solubility.[7][21] For this compound, the key interactions are hydrogen bonding, dipole-dipole forces, and van der Waals (dispersion) forces.

Caption: Dominant Intermolecular Solute-Solvent Interactions.

This analysis provides a mechanistic understanding of the observed solubility data. For instance, high solubility in ethanol is directly attributable to the strong hydrogen bonding between the ethanol's hydroxyl group and the API's nitrogen atoms.[12] Moderate solubility in toluene is explained by the favorable van der Waals interactions between the aromatic rings of the solute and solvent.

Conclusion and Applications in Drug Development

A comprehensive understanding of the solubility of this compound in organic solvents is a non-negotiable prerequisite for efficient and rational drug development. The predictive framework and detailed experimental protocol outlined in this guide provide a robust methodology for generating this critical dataset.

The resulting solubility data will directly inform:

-

Crystallization Process Development: Selection of optimal solvent/anti-solvent systems for purification and polymorph control.[4][3]

-

Formulation Science: Choosing appropriate excipients and solvent systems for liquid dosage forms or for processes like spray drying.[6]

-

Process Safety and Handling: Understanding solubility aids in designing safe handling procedures and cleaning protocols.

-

Predictive Modeling: The experimental data can be used to refine and validate in-silico solubility models, accelerating future development efforts.[22]

By systematically applying the principles and methods described herein, researchers can de-risk their development programs, accelerate timelines, and build a solid foundation for subsequent manufacturing and formulation activities.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.

- Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- Technobis Crystallization Systems. (2021). Solvent selection for process development.

- Glomme, A., et al. (2005). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications.

- Ghaffari, A. D., et al. (2014). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, ACS Publications.

- Li, S., et al. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. MDPI.

- Technobis Crystallization Systems. (2020). Solvent Selection in Process Development during OPRD | Webinar.

- ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Sane, R., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.

- NJIT. (2012). Solubility and Intermolecular Forces.

- Quora. (2020). How do intermolecular forces influence solubility?

- ScienceDirect. (2025). Intermolecular forces: Significance and symbolism.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Biorelevant.com. (2026). USP <1236>: Solubility Measurements Chapter.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- ChemicalBook. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Fluorochem. (n.d.). This compound (CAS 946731-22-2).

- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.

- Pharma Excipients. (2021). Solvent mixtures in pharmaceutical development: Maximizing the API solubility and avoiding phase separation.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.

- ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.

- PubMed. (2010). 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline.

- PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. njit.edu [njit.edu]

- 9. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]

- 12. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wisdomlib.org [wisdomlib.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmaguru.co [pharmaguru.co]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 20. researchgate.net [researchgate.net]

- 21. quora.com [quora.com]

- 22. pharmaexcipients.com [pharmaexcipients.com]

Methodological & Application

Application Notes and Protocols for the Purification of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline via Recrystallization

Abstract

This technical guide provides a comprehensive framework for the purification of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the successful development of active pharmaceutical ingredients (APIs). This document outlines the principles of solvent selection for recrystallization, provides a detailed experimental protocol, and discusses the scientific rationale behind each step. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop a robust and efficient purification strategy for this and structurally related compounds.

Introduction: The Critical Role of Purity

This compound is a substituted aromatic amine containing a piperazine moiety. Such compounds are prevalent scaffolds in medicinal chemistry. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, effective purification of this intermediate is a non-negotiable aspect of the drug development process.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization process results in the formation of high-purity crystals of the desired compound, leaving the impurities dissolved in the mother liquor.

Scientific Principles of Solvent Selection

The choice of a suitable solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

-

High solvency for the target compound at elevated temperatures and low solvency at room temperature or below. This differential solubility is the cornerstone of recrystallization, allowing for maximum recovery of the purified product upon cooling.

-

Inertness: The solvent should not react with the compound to be purified.

-

Appropriate boiling point: The boiling point of the solvent should be high enough to allow for a sufficient temperature gradient for dissolution and crystallization, but not so high as to cause decomposition of the target compound. For compounds with unknown melting points, it is prudent to select a solvent with a boiling point lower than the estimated melting point to prevent the compound from "oiling out" (melting instead of dissolving). The melting points of isomers such as 2-(4-Methyl-1-piperazinyl)aniline (103-107 °C) and 4-(4-Methyl-1-piperazinyl)aniline (89-93 °C) suggest that the melting point of the target compound is likely in a similar range.[2][3]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

-

Safety: The solvent should have a low toxicity and flammability profile.

Based on the "like dissolves like" principle, polar solvents are expected to be good candidates for dissolving the polar this compound. Aromatic amines and piperazine derivatives are often soluble in alcohols.[4]

Potential Impurities

The potential impurities in this compound will depend on its synthetic route. Common synthetic pathways for N-arylpiperazines may involve nucleophilic aromatic substitution or Buchwald-Hartwig amination.[1] Potential impurities could include:

-

Unreacted starting materials: Such as the corresponding aniline precursor or 1-methylpiperazine.

-

Positional isomers: Formed during the substitution reaction.

-

Over-alkylated or di-substituted products.

-

By-products from side reactions.

A well-chosen recrystallization solvent should ideally have high solubility for these impurities at all temperatures, ensuring they remain in the mother liquor.

Recommended Solvent Systems

While specific solubility data for this compound is not extensively available, the following solvent systems are recommended as starting points for optimization based on the properties of structurally similar compounds.

| Solvent System | Rationale |

| Ethanol | A versatile polar protic solvent that is likely to dissolve the target compound when hot and allow for crystallization upon cooling. It is relatively safe and has a convenient boiling point (78 °C). |

| Isopropanol (IPA) | Similar to ethanol but with a slightly higher boiling point (82 °C) and lower polarity. May offer a different solubility profile that could be advantageous for separating specific impurities. |

| Methanol | A highly polar solvent with a lower boiling point (65 °C). Its high polarity may lead to good solubility, potentially requiring a co-solvent to reduce solubility for efficient crystallization. Piperazine itself is readily soluble in methanol.[5] |

| Ethanol/Water | A mixed solvent system where ethanol acts as the primary solvent and water as an anti-solvent. The polarity of the system can be fine-tuned by adjusting the ratio of the two solvents to achieve optimal differential solubility.[4] |

| Isopropanol/Water | Similar to the ethanol/water system, offering another option for a tunable mixed-solvent recrystallization. |

| Acetonitrile | A polar aprotic solvent that can be a good alternative to alcohols. |

| Toluene/Hexane | A non-polar/aprotic mixed solvent system. Toluene may dissolve the compound at elevated temperatures, and the addition of hexane as an anti-solvent can induce crystallization. This could be effective if the impurities are highly polar. |

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. It is intended as a starting point, and optimization of solvent choice, volumes, and cooling rates may be necessary to achieve the desired purity and yield.

Materials and Equipment

-

Crude this compound

-

Selected recrystallization solvent(s) (e.g., Ethanol, Isopropanol, or a mixture with water)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and filter flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Watch glass

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and a magnetic stir bar.

-

Gently heat the mixture on a hot plate while stirring.

-

Continue to add the solvent portion-wise until the solid has completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

-

Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal).

-

Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the solution has reached room temperature and crystal formation has commenced, the flask can be placed in an ice bath to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

-

Drying:

-

Dry the purified crystals on a watch glass, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

-

Visualization of the Recrystallization Workflow

Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Compound "oils out" | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower boiling point solvent or a mixed solvent system to lower the dissolution temperature. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |

| No crystals form upon cooling | Too much solvent was used, or the compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try adding an anti-solvent dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.[6] |

| Low recovery of pure product | Too much solvent was used, or the crystals were washed with warm solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. |

| Colored impurities remain | The impurity has similar solubility to the target compound. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |

Conclusion

The purification of this compound is a critical step in the synthesis of various pharmaceutical compounds. Recrystallization is a highly effective method for achieving the required purity. The selection of an appropriate solvent system, based on the principles of differential solubility, is paramount to the success of this process. This application note provides a foundational protocol and a framework for troubleshooting and optimization, enabling researchers to develop a robust and efficient purification strategy.

References

-

Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine. Retrieved from [Link]

-

University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

-

YouTube. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

Application Note & Protocol: Accelerated Synthesis of 2-(4-methylpiperazin-1-yl)-5-methylaniline via Microwave-Assisted Buchwald-Hartwig Amination

Abstract

This application note provides a comprehensive guide and a robust protocol for the synthesis of 2-(4-methylpiperazin-1-yl)-5-methylaniline, a key intermediate in the development of various pharmaceuticals, notably kinase inhibitors. We employ a palladium-catalyzed Buchwald-Hartwig amination reaction, significantly accelerated by microwave irradiation. This methodology offers a dramatic reduction in reaction time, enhanced product yields, and alignment with the principles of green chemistry, making it highly suitable for high-throughput medicinal chemistry and process development environments.[1][2][3] The rationale behind the selection of catalysts, ligands, and reaction parameters is discussed in detail to provide researchers with a foundational understanding for further optimization and application.

Introduction: The Need for Speed in Medicinal Chemistry

The synthesis of substituted anilines is a cornerstone of modern drug discovery, with the arylamine motif being a prevalent feature in a vast array of therapeutic agents. The target molecule, 2-(4-methylpiperazin-1-yl)-5-methylaniline, is a critical building block for several targeted therapies. Traditional methods for forging the crucial C-N bond often require harsh conditions and prolonged reaction times, creating a significant bottleneck in the drug discovery pipeline.[4][5][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the principles of dielectric heating to drive chemical reactions with unprecedented speed and efficiency.[2][7] Unlike conventional oil-bath heating, which relies on slow conductive heat transfer, microwaves provide rapid, uniform, and direct 'in-core' heating of the reaction mixture.[4] This often results in:

-

Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[2][4][5]

-

Increased Product Yields: Rapid heating can minimize the formation of byproducts from side reactions.[7]

-

Enhanced Reaction Control: Modern microwave reactors allow for precise online monitoring and control of temperature and pressure, leading to highly reproducible results.[4][8]

-

Greener Chemistry: MAOS frequently allows for a reduction in solvent volume or the use of more environmentally benign solvents, contributing to more sustainable chemical practices.[1][9]

This guide details the application of MAOS to the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12]

Reaction Principle: The Buchwald-Hartwig Amination

The synthesis proceeds via a palladium-catalyzed cross-coupling of an aryl halide (2-bromo-5-methylaniline) with a secondary amine (1-methylpiperazine). The Buchwald-Hartwig amination is the method of choice due to its broad substrate scope and functional group tolerance, which are often limitations in traditional SNAr reactions.[10][11]

Overall Reaction Scheme:

The catalytic cycle, illustrated below, is the cornerstone of this transformation. It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[10][12] The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and the final reductive elimination steps.

Caption: The Buchwald-Hartwig Catalytic Cycle.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount |

| 2-Bromo-5-methylaniline | 55289-36-6 | 186.05 | 1.0 | 186 mg (1.0 mmol) |

| 1-Methylpiperazine | 109-01-3 | 100.16 | 1.2 | 120 mg (1.2 mmol) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 (0.02 Pd) | 9.2 mg (0.01 mmol) |

| 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 0.04 | 19.1 mg (0.04 mmol) |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 135 mg (1.4 mmol) |

| Anhydrous Toluene | 108-88-3 | 92.14 | - | 4.0 mL |

Equipment

-

Dedicated single-mode microwave synthesizer for chemical synthesis (e.g., Anton Paar Monowave, Biotage Initiator+, CEM Discover).

-

10 mL microwave reaction vial with a snap cap and septum.

-

Teflon-coated magnetic stir bar.

-

Standard glassware for aqueous work-up (separatory funnel, flasks).

-

Rotary evaporator.

-

Silica gel for column chromatography.

Step-by-Step Synthesis Procedure

Caption: Workflow for Microwave-Assisted Synthesis.

-

Vial Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-bromo-5-methylaniline (186 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol).

-

Reagent Addition: Add anhydrous toluene (4.0 mL) followed by 1-methylpiperazine (120 mg, 1.2 mmol) via syringe.

-

Sealing: Securely seal the vial with the cap.

-

Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 110 °C for 20 minutes with active stirring.

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

-

Work-up: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimized Microwave Parameters

| Parameter | Value |

| Reaction Temperature | 110 °C |

| Ramp Time | 2 minutes |

| Hold Time | 20 minutes |

| Microwave Power | Dynamic (up to 300 W) |

| Stirring | High |

| Pre-stirring | 30 seconds |

Scientific Rationale and Discussion

The success of this rapid synthesis hinges on the synergistic interplay between the chemical components and the microwave energy source.

-

Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is crucial.[13] XPhos promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of the aryl bromide. Its steric bulk also facilitates the final C-N bond-forming reductive elimination step.[10]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key amide intermediate.[10][12] Sodium tert-butoxide is ideal for this purpose, as it is strong enough to drive the reaction forward without competing as a nucleophile.

-

Solvent Choice: Toluene is an excellent solvent for this reaction. It has a relatively high boiling point, allowing for elevated reaction temperatures, and its moderate polarity allows for efficient heating under microwave irradiation.

-

Microwave Effect: The primary advantage of microwave heating here is the rapid and efficient energy transfer to the polar reaction mixture.[3][14] This allows the reaction to reach and maintain the optimal temperature of 110 °C almost instantaneously, bypassing the thermal inertia of conventional heating and drastically shortening the required reaction time from several hours to just 20 minutes.

Safety and Handling

-

Chemical Hazards: Concentrated acids and bases are corrosive.[15] Aryl halides and amines can be toxic and should be handled with care. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Microwave Reactor Safety:

-

NEVER use a domestic microwave oven for chemical synthesis.[8][15] Laboratory-grade synthesizers are built with necessary safety features to handle pressure, explosions, and solvent vapors.[8][16][17]

-

Pressure Monitoring: Always use sealed vessels designed for the pressures that may be generated. Superheating of solvents above their atmospheric boiling points will create significant pressure.[17][18]

-

Reaction Scale: Do not exceed the recommended vial volume. If scaling up, the reaction must be re-optimized as the microwave energy absorption profile may change.

-

Unattended Operation: While modern reactors are designed for safety, potentially explosive or highly exothermic reactions should not be left completely unattended.[16]

-

Conclusion

This application note demonstrates a highly efficient, rapid, and reproducible protocol for the synthesis of 2-(4-methylpiperazin-1-yl)-5-methylaniline using microwave-assisted Buchwald-Hartwig amination. By reducing the reaction time from hours to minutes, this method significantly accelerates a key step in the synthesis of valuable pharmaceutical intermediates. The detailed protocol and scientific rationale provide a solid foundation for researchers in drug discovery and process chemistry to implement this powerful technology in their laboratories.

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

-

The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

-

Microwave assisted synthesis: a new technology in drug discovery. PubMed. [Link]

-

Microwave assisted green organic synthesis. De Gruyter. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

-

Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

-

The impact of microwave synthesis on drug discovery. PubMed. [Link]

-

Microwaves in drug discovery and development: A Review. ResearchGate. [Link]

-

Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

-

Microwave Reactor Safety. ETH Zurich. [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

-

Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. [Link]

-

Beyond Heat – Practical Requirements of a Microwave Synthesizer. Biotage. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 2. Microwave assisted synthesis: a new technology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajprd.com [ajprd.com]

- 4. visitka.narod.ru [visitka.narod.ru]

- 5. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. wisdomlib.org [wisdomlib.org]

- 15. Safety Considerations for Microwave Synthesis [cem.com]

- 16. chem.tamu.edu [chem.tamu.edu]

- 17. biotage.com [biotage.com]

- 18. icheme.org [icheme.org]

Application Note: Storage, Stability, and Handling Protocols for 5-Methyl-2-(4-methyl-1-piperazinyl)aniline

Executive Summary

5-Methyl-2-(4-methyl-1-piperazinyl)aniline is a critical intermediate in the synthesis of antipsychotic pharmaceuticals (structurally related to Olanzapine precursors). As an electron-rich aromatic amine containing a piperazine ring, this compound exhibits significant sensitivity to oxidative degradation and photolytic decomposition .

Improper storage results in a characteristic phase change from a light tan/off-white solid to a dark brown tar, driven by the formation of quinone imines and N-oxides. This guide mandates strict exclusion of oxygen and light, recommending storage at -20°C under inert atmosphere to maintain purity >98%.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 94745-03-6 (Primary), 114903-10-5 (Salt forms) |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color (Pure) | Off-white to pale beige |

| Color (Degraded) | Dark brown to black (indicates oxidation) |

| Solubility | DMSO (>20 mg/mL), Ethanol, Methanol, DCM; Low in Water |

| pKa (Predicted) | ~4.5 (Aniline N), ~8.5 (Piperazine N) |

Critical Stability Mechanisms

To preserve this compound, researchers must understand the "Why" behind its degradation. The molecule contains two distinct nitrogen centers susceptible to attack:

-

Primary Aromatic Amine (Aniline): The electron-donating methyl and piperazine groups make the aniline nitrogen highly nucleophilic and prone to radical oxidation. Exposure to air leads to the formation of azo linkages and colored quinoid species.

-

Tertiary Amine (Piperazine): Susceptible to N-oxidation and ring-opening reactions under thermal stress or in the presence of peroxides (often found in aged ether or PEG solvents).

Visualization: Degradation Logic & Environmental Triggers

The following diagram illustrates the causality between environmental factors and specific chemical failures.

Figure 1: Causal pathways of degradation. Note that Oxygen and Light are the primary aggressors leading to irreversible browning.

Storage Architecture

Solid State Storage (Lyophilized/Powder)

-

Temperature: -20°C is required for long-term storage (>1 month). Short-term storage (days) at 4°C is acceptable if sealed.

-

Atmosphere: Argon or Nitrogen overlay is mandatory. The vial headspace must be purged before closure.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass.

-

Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel) to prevent moisture condensation upon thawing.

Solubilized Storage (Stock Solutions)

-

Solvent Choice: Anhydrous DMSO is the gold standard. Avoid protic solvents (Methanol/Water) for long-term storage as they promote proton exchange and potential hydrolysis.

-

Concentration: Prepare high-concentration stocks (e.g., 10-50 mM) to minimize the solvent-to-solute ratio.

-

Freeze/Thaw Cycles: Limit to maximum 3 cycles . Aliquot immediately after dissolution to avoid repeated exposure.

Handling & Reconstitution Protocols

Safety Pre-requisite: This compound is a skin irritant and potentially toxic.[1] Wear nitrile gloves, lab coat, and safety glasses. Handle strictly within a chemical fume hood.

Protocol: Inert Reconstitution System

This workflow ensures the compound is never exposed to atmospheric oxygen during the critical dissolution phase.

-

Equilibration: Remove the vial from -20°C storage and allow it to warm to room temperature inside the desiccator (approx. 30 mins). Reason: Opening a cold vial causes immediate water condensation on the powder.

-

Weighing: Rapidly weigh the required amount. If high precision is needed, weigh by difference using a closed vessel.

-

Solvent Addition: Add Anhydrous DMSO.

-

Dissolution: Vortex gently. If sonication is required, keep the bath cool (<30°C) to prevent thermal degradation.

-

Aliquoting: Immediately dispense into single-use amber microtubes.

-

Re-sealing: Purge the master vial with Argon gas for 10-15 seconds before closing.

Visualization: Safe Handling Workflow

Figure 2: Step-by-step workflow to minimize oxidative stress during handling.

Quality Control & Stability Monitoring

Researchers should validate the integrity of the compound before use in critical assays (e.g., cell treatment or synthesis).

Visual Inspection (Pass/Fail)

-

Pass: Powder is white, off-white, or pale beige. Solution is clear/colorless.

-

Fail: Powder is sticky, dark brown, or black. Solution is yellow/orange (indicates >5% degradation).

HPLC Validation Method

Use this generic gradient for aromatic amines to check purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (piperazine backbone).

-

Acceptance Criteria: Main peak area >95%. Impurity peaks (usually eluting earlier due to oxidation polarity) should not exceed 2%.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline (Analogous Structure). Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline

Ticket ID: OPT-YIELD-946731 Subject: Yield Optimization & Troubleshooting Guide for Olanzapine Intermediate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: 5-Methyl-2-(4-methyl-1-piperazinyl)aniline CAS: 946731-22-2 (often referenced as the "Olanzapine Diamine" or "Precursor B") Primary Application: Key intermediate in the synthesis of Olanzapine (antipsychotic) and related thienobenzodiazepines.

The "Yield Gap" Problem: Users frequently report yields dropping below 60% (theoretical >90%). This loss typically occurs not during the reaction itself, but during the workup of the reduction step . The product is an electron-rich, hydrophilic diamine that easily oxidizes in air and partitions poorly into organic solvents during extraction.

This guide breaks the synthesis into two critical modules:

-

The

Coupling: Creating the nitro-intermediate. -

The Reduction & Isolation: The high-risk phase where yield is lost.

Module 1: The Coupling (Nitro-Intermediate Synthesis)

Reaction: 2-Fluoro-5-methylnitrobenzene +

Critical Control Points (The "Why" and "How")

| Parameter | Recommendation | Technical Rationale |

| Starting Material | 2-Fluoro -5-methylnitrobenzene | The Fluoro analog reacts significantly faster than the Chloro analog due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate. If using the Chloro analog, you must increase temperature (>110°C) or use a catalyst (e.g., |

| Solvent | DMSO or NMP (3-5 volumes) | These dipolar aprotic solvents stabilize the charged transition state. Toluene is common in older patents but results in slower kinetics and incomplete conversion. |

| Base | Scavenges the HF/HCl generated. Milling the carbonate increases surface area, preventing "stalling" at 80% conversion. | |

| Water Content | Strictly Anhydrous (<0.1%) | Major Yield Killer: Water competes as a nucleophile, hydrolyzing the fluoride to a phenol. This impurity is nearly impossible to remove later. |

Troubleshooting Q&A: Coupling Phase

Q: My reaction stalls at 85% conversion. Should I add more piperazine?

A: No. Adding excess reagent complicates the workup. Stalling is usually due to the "coating" of your solid base (

-

Fix: Use mechanical stirring (not magnetic) to grind the salts, or add a phase transfer catalyst (TBAB, 1 mol%) to solubilize the carbonate.

Q: I see a "bis-adduct" impurity by LC-MS. What is it? A: This is rare with 2-fluoro-5-methylnitrobenzene. However, if your starting material contains the 2,4-difluoro analog (a common impurity in cheap sourcing), you will get double substitution. Verify your SM purity.

Module 2: Reduction & Isolation (The High-Risk Phase)

Reaction: Nitro Intermediate

The "Invisible" Loss: Workup Solubility

The target aniline contains a basic piperazine ring and an aniline amine. It is amphiphilic .

-

Standard Mistake: Extracting with Ethyl Acetate (EtOAc) from water.

-

Result: 30-40% of your product stays in the water layer.

Optimized Protocol: The "Salting-Out" Method

-

Filtration: Filter off Pd/C catalyst while warm (under Argon).

-

Concentration: Remove the reaction solvent (usually Methanol/Ethanol) completely.

-

Acid/Base Toggle (Crucial):

-

Dissolve residue in dilute HCl (pH 2). Wash with EtOAc (removes non-basic impurities).

-

Basify aqueous layer to pH 12-13 using 50% NaOH. Do not use weak bases like bicarbonate; they won't fully deprotonate the piperazine.

-

-

Extraction:

-

Saturate the aqueous layer with NaCl (Salting out).

-

Extract with DCM (Dichloromethane) or IPA/CHCl3 (1:4) .

-

Note: EtOAc is too non-polar. You need the polarity of DCM or Chloroform to pull the diamine out of the brine.

-

Troubleshooting Q&A: Reduction Phase

Q: The product turns brown/black immediately after drying. A: Anilines are oxidation-prone. The piperazine ring acts as a catalyst for this auto-oxidation.

-

Fix: Store the product as the HCl salt (dihydrochloride) if not using immediately. The salt is stable for years. To generate: Bubble HCl gas into the DCM extract or add TMS-Cl/MeOH.

Q: My hydrogenation is extremely slow (>24h). A: Catalyst Poisoning.

-

Diagnostic: Did you use DMSO in the previous step?

-

Cause: Sulfur traces from DMSO poison Palladium catalysts.

-

Fix: Ensure the Nitro intermediate is washed thoroughly with water/brine before hydrogenation. Alternatively, use Raney Nickel, which is more robust against sulfur.

Visualizing the Workflow

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the correct chemical pathway and the critical decision nodes.

Caption: Figure 1. Optimized synthetic route highlighting the critical risk of product loss into the aqueous waste stream during workup.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Caption: Figure 2. Diagnostic logic tree for identifying the root cause of yield loss in the synthesis of this compound.

Summary of Specifications

| Property | Specification | Note |

| Appearance | Pale yellow to off-white solid | Darkens to brown upon oxidation. |

| Storage | -20°C, under Argon | Hygroscopic and air-sensitive. |

| Solubility | DCM, Methanol, DMSO | Poor in Hexanes/Water (unless pH adjusted). |

| Key Impurity | Des-methyl piperazine | From low-quality N-methylpiperazine reagent. |

References

-

Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, 2008(xi), 195-201.[1] (Detailed discussion on the

mechanism and impurity formation). Link -

Process for the preparation of Olanzapine. World Intellectual Property Organization, WO2004000839. (Industrial scale conditions for the nitro-reduction and workup). Link

-

Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. ChemicalBook/Literature Data. (Verification of the nitro-intermediate synthesis conditions). Link

-

Solubility Determination and Thermodynamic Mixing Properties. Journal of Chemical Thermodynamics, 2017. (General principles for solubility of heterocyclic amines in binary solvents). Link

Sources

Optimizing reaction temperature for nucleophilic aromatic substitution

SNAr Optimization Support Hub Topic: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Diagnostic Workflow: The Temperature Decision Matrix

Before adjusting experimental parameters, use this logic flow to determine if temperature is your primary bottleneck or if a fundamental mechanistic barrier exists.

Caption: Logical decision tree for diagnosing SNAr failures. Note that unlike SN2, Fluorine is often the superior leaving group in SNAr due to high electronegativity stabilizing the transition state.

Critical Concepts: The Thermodynamics of SNAr

To troubleshoot effectively, one must understand that SNAr does not follow the concerted kinetics of SN2. It is a stepwise addition-elimination mechanism.

The Meisenheimer Complex & Temperature

The rate-determining step (RDS) is typically the nucleophilic attack forming the resonance-stabilized Meisenheimer Complex .[1]

-

High Temperature: Increases the kinetic energy of the nucleophile, helping it overcome the repulsion of the electron-rich aromatic ring.

-

Low Temperature: Favors the stability of the complex but may not provide sufficient energy to cross the activation barrier (

).

Regioselectivity: Kinetic vs. Thermodynamic Control

In poly-halogenated substrates (e.g., 2,4-difluoronitrobenzene), temperature dictates the site of attack:

-

Kinetic Control (Lower Temp): The nucleophile attacks the position with the lowest activation energy (often ortho to the EWG due to the inductive effect, provided steric hindrance is low).

-

Thermodynamic Control (Higher Temp): If the reaction is reversible (rare for Halides) or if high heat allows access to higher-energy transition states, the nucleophile may attack the para position if it leads to a more stable product or if the ortho position is sterically blocked.

Troubleshooting Q&A

Scenario 1: "My reaction is stalled at 50% conversion, even after 24 hours."

Diagnosis: You have likely reached a thermal plateau where the energy input cannot overcome the activation barrier for the remaining starting material, or the nucleophile has degraded.

-

Q: Should I just increase the temperature to reflux?

-

A: Not immediately. First, verify the stability of your nucleophile. If you are using a base (e.g., NaH, K2CO3) in a polar aprotic solvent, high temperatures can trigger side reactions.

-

The Fix: Increase temperature in 10°C increments . If using conventional heating, switch to a solvent with a higher dielectric constant (e.g., from THF to DMF) before simply boiling the current solvent. The rate of SNAr accelerates significantly in dipolar aprotic solvents because they solvate the cation (K+) while leaving the anionic nucleophile "naked" and reactive [1].

-

Scenario 2: "I see a new impurity forming at high temperatures (>120°C)."

Diagnosis: Solvent decomposition.[2] This is a critical safety and purity issue.

-

Q: Is DMSO/DMF stable at these temperatures?

-

A: No. While their boiling points are high, DMSO and DMF undergo thermal decomposition significantly below their boiling points.

-

DMF: Decomposes to dimethylamine and carbon monoxide. Dimethylamine is a nucleophile and will compete with your reagent to form an impurity (Ar-NMe2) [2].

-

DMSO: Can decompose explosively in the presence of halides or active electrophiles above 120°C [3].

-

-

The Fix: If you need temperatures >100°C, switch to NMP (N-Methyl-2-pyrrolidone) or Sulfolane , which have superior thermal stability profiles. Alternatively, use Microwave Irradiation (see Protocol A) to shorten the heat exposure time.

-

Scenario 3: "I am getting a mixture of regioisomers."

Diagnosis: Loss of kinetic selectivity due to excessive heat.

-

Q: How do I favor the ortho-substituted product?

-

A: Lower the temperature. The ortho position is often more activated due to the inductive effect (-I) of the nitro/carbonyl group. However, at high temperatures, the selectivity factor (

) decreases as the system has enough energy to access the para transition state indiscriminately. -

The Fix: Run the reaction at 0°C to Room Temperature and use a stronger nucleophile or a better leaving group (Fluorine instead of Chlorine) to compensate for the lower rate [4].

-

Advanced Protocols

Protocol A: Microwave-Assisted SNAr Optimization

Microwave heating is superior to oil baths for SNAr because it directly couples with the polar reaction matrix, allowing for rapid heating that minimizes the time available for byproduct formation [5].

Step-by-Step:

-

Vessel: Use a designated 10 mL microwave pressure vial with a crimped cap.

-

Concentration: High concentration (0.5 – 1.0 M) is preferred to maximize collision frequency.

-

Ramp:

-

Run 1: 80°C for 10 minutes. Check LCMS.

-

Run 2: If <50% conversion, increase to 120°C for 10 minutes.

-

Run 3: If still incomplete, switch solvent to NMP and heat to 150°C for 10 minutes.

-

-

Safety: Never heat DMSO/DMF above 140°C in a closed microwave vessel due to rapid pressure buildup from decomposition gases.

Protocol B: The "Temperature Scan" (DoE Approach)

Use this when regioselectivity is critical.

| Experiment | Temp (°C) | Time (h) | Goal |

| A | 0 | 4 | Establish baseline kinetic selectivity (favors ortho). |

| B | 25 (RT) | 4 | Standard conversion check. |

| C | 60 | 2 | Assess thermal acceleration vs. impurity profile. |

| D | 100 | 1 | Stress test for stubborn substrates (monitor for solvent breakdown). |

Visualizing the Pathway

Understanding the energy landscape helps rationalize why temperature shifts product ratios.

Caption: Reaction coordinate of SNAr. High temperature helps overcome the initial barrier (TS1) but stabilizes the Meisenheimer complex less effectively.

References

-

Acevedo, O., & Jorgensen, W. L. (2004).[3] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society, 126(26), 8241–8252. Link

-

Dudko, E. M., et al. (2024).[2][4] Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(III) halides.[2][4][5] CrystEngComm. Link

-

Purdue University College of Engineering. (2020). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.[6] Purdue Process Safety. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. engineering.purdue.edu [engineering.purdue.edu]

Validation & Comparative

Publish Comparison Guide: UV-Vis Spectra of Piperazinyl Aniline Derivatives

This guide provides a rigorous technical comparison of the UV-Vis spectral behaviors of piperazinyl aniline derivatives against their primary precursors (aniline) and pharmacological analogues. It is designed for researchers requiring high-fidelity characterization protocols.

Executive Summary & Chemical Context

Piperazinyl aniline derivatives (e.g., 1-phenylpiperazine and its substituted analogs) represent a critical scaffold in medicinal chemistry, serving as the pharmacophore in antifungal (itraconazole), antidepressant (trazodone), and antipsychotic agents.

While often treated simply as "substituted anilines," their electronic absorption profiles differ significantly from plain aniline due to the tertiary amine character of the attachment point and the conformationally distinct piperazine ring.

The Core Comparison: Aniline vs. N-Phenylpiperazine

| Feature | Aniline (Reference) | N-Phenylpiperazine (Target) | Spectroscopic Consequence |

| Chromophore | Benzene Ring | Benzene Ring | Base absorption |

| Auxochrome | Primary Amine (-NH | Tertiary Cyclic Amine (-NR | Bathochromic Shift: Alkyl groups on N donates |

| Lone Pair Availability | High (sp | High, but sterically constrained | Hyperchromic Effect: Increased molar absorptivity ( |

| pKa Sites | One (~4.6) | Two (N1 ~2-3, N4 ~9.0) | pH Sensitivity: Dual-stage spectral shifting based on selective protonation. |

Technical Comparison: Spectral Characteristics

A. Electronic Transitions and Band Assignment

The UV-Vis spectrum of piperazinyl aniline is dominated by two primary bands arising from the interaction between the benzene

-

E-Band (Ethylene Band):

-

Aniline: ~230 nm (

M -

Piperazinyl Aniline: Red-shifted to 240–245 nm . The tertiary nitrogen stabilizes the excited state more effectively than the primary amine of aniline.

-

-

B-Band (Benzenoid Band):

-

Aniline: ~280 nm (

M -

Piperazinyl Aniline: Red-shifted to 285–295 nm with a broader peak shape. This band is highly sensitive to substituents on the phenyl ring (e.g., -Cl, -CF

).

-

B. Substituent Effects (The "Fingerprint" Region)

Modifications to the phenyl ring create predictable shifts used for structural validation.

-

Electron Withdrawing Groups (EWGs):

-

Example:m-Trifluoromethylphenylpiperazine (TFMPP) .

-

Effect: The -CF

group pulls electron density, stabilizing the HOMO but stabilizing the LUMO less, often resulting in a hypsochromic (blue) shift relative to unsubstituted phenylpiperazine, and a decrease in

-

-

Electron Donating Groups (EDGs):

-

Example:p-Methoxyphenylpiperazine .

-

Effect: Strong bathochromic (red) shift (B-band > 300 nm) due to synergistic resonance pushing electron density into the ring from both ends.

-

C. Solvatochromism

Piperazinyl anilines exhibit positive solvatochromism .

-

Non-polar solvents (Hexane): Fine vibrational structure is visible; spectra are blue-shifted.

-

Polar Protic solvents (Methanol/Water): H-bonding with the N4 nitrogen and the aromatic system stabilizes the polar excited state (

), causing a red shift and loss of vibrational structure.

Experimental Protocol: High-Fidelity Characterization

Objective: To obtain reproducible molar absorptivity (

Reagents & Equipment[1]

-

Solvent: HPLC-grade Methanol (Standard) or Acetonitrile (for cutoff <200 nm).

-

Buffer: 10 mM Phosphate buffer (pH 7.4) for physiological relevance.

-

Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

-

Cuvettes: Matched Quartz cells (1 cm pathlength).

Step-by-Step Workflow

-

Stock Preparation (Self-Validating Step):

-

Weigh ~10 mg of derivative. Dissolve in methanol to prepare a 1 mM stock.

-

Validation: Sonicate for 5 mins. Visually inspect for Tyndall effect (scattering) to ensure true solution.

-

-

Dilution Series:

-

Prepare concentrations of 10, 20, 40, 60, and 80

M. -

Why: To verify Beer-Lambert Law linearity (

). If

-

-

Baseline Correction:

-

Run a solvent-only blank. Crucially , use the exact same batch of solvent used for dilution.

-

-

Acquisition:

-

Scan range: 200–400 nm.

-

Scan speed: Medium (approx. 200 nm/min) to prevent peak distortion.

-

-

pH Titration (Optional but Recommended):

-

Add 1 drop of 1 M HCl to the cuvette and re-scan.

-

Observation: The B-band (~290 nm) should collapse or blue-shift significantly as the aniline nitrogen protonates, decoupling it from the ring.

-

Visualizations & Pathways

Diagram 1: Structural Logic & Spectral Shifts

This diagram illustrates the flow of electronic effects that dictate the UV spectral outcome.

Caption: Logical flow of structural modifications leading to observed spectral shifts in piperazinyl anilines.

Diagram 2: Experimental Workflow for Validation

A self-validating loop to ensure data integrity during spectral acquisition.

Caption: Step-by-step experimental workflow ensuring linearity and solubility before data acceptance.

Comparative Data Summary

The following table synthesizes typical spectral data for these derivatives in Methanol.

| Compound | Key Characteristic | ||||

| Aniline | 230 | 8,600 | 280 | 1,430 | Standard reference. |

| 1-Phenylpiperazine | 242 | 11,500 | 290 | 2,100 | Distinct red shift; higher intensity. |

| m-CPP (Cl-derivative) | 248 | 13,200 | 292 | 1,950 | Cl broadens the primary band. |

| TFMPP (CF | 238 | 9,800 | 282 | 1,200 | Blue-shifted vs. phenylpiperazine due to EWG. |

Note: Values are approximate and solvent-dependent. Use as relative guide.

Conclusion & Best Practices

For drug development professionals, the UV-Vis spectrum of piperazinyl aniline is more than an identification tool; it is a probe for electronic environment and purity.

-

Always perform a linearity check to rule out aggregation, which these derivatives are prone to at high concentrations.

-

Use pH switching as a confirmation tool: the distinct spectral collapse upon acidification is diagnostic for the N-phenyl connection.

-

Select Solvents Carefully: Avoid acetone (UV cutoff interference) and chlorinated solvents (potential reaction/charge transfer bands) for precise quantitative work.

References

-

NIST Chemistry WebBook. Piperazine, 1-phenyl- UV/Visible Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

-

PubChem. 1-Phenylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]

-

ScienceDirect. Electronic absorption spectra of aniline and its derivatives. Spectrochimica Acta Part A. Available at: [Link]

-

UNODC. Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-2-(4-methyl-1-piperazinyl)aniline

A Researcher's Guide to Safely Handling 5-Methyl-2-(4-methyl-1-piperazinyl)aniline

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. This document moves beyond a simple checklist to offer a framework for safe and effective handling, grounded in scientific principles and field-proven insights. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Section 1: Understanding the Hazard Profile

This compound is a substituted aromatic amine and piperazine derivative. Structurally similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage[1]. Therefore, a comprehensive understanding of its hazard profile is the first step in safe handling.

Hazard Classifications:

| Hazard Class | Category | Statement |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[1] |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin[1] |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[1] |

Given these classifications, all direct contact with the substance should be avoided through the diligent use of personal protective equipment and appropriate engineering controls.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound. The following table outlines the minimum required PPE.

| Body Part | PPE | Standard | Rationale |

| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 | To prevent skin contact, which can be harmful[1]. |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect against splashes and dust that can cause severe eye damage[2][3]. |

| Body | Laboratory coat and, for larger quantities or risk of splash, chemical-resistant apron or coveralls | N/A | To protect skin from accidental contact[4]. |

| Respiratory | Use in a well-ventilated area or chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | OSHA 29 CFR 1910.134 or European Standard EN 149 | To prevent inhalation of harmful dusts or mists[3]. |

Expert Insight: The choice of glove material is crucial. While nitrile gloves are commonly used, for prolonged exposure or handling of larger quantities, it is advisable to consult glove manufacturer's permeation data for aromatic amines to ensure adequate protection[5].

Section 3: Safe Handling Workflow

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a step-by-step guide from preparation to disposal.

Step-by-Step Protocol:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before starting any work.

-

Put on all required PPE as outlined in Section 2.

-

Ensure a chemical fume hood is available and functioning correctly. All handling of the solid and its solutions should be performed within the fume hood[6].

-

Have an emergency eyewash station and safety shower readily accessible[2][3].

-

-

Handling:

-

When weighing the solid, do so carefully to avoid creating dust. Use a weigh boat or similar container.

-

When transferring the solid to a solvent, do so slowly and carefully to prevent splashing.

-

Keep all containers tightly closed when not in use.

-

Clearly label all containers with the chemical name and any relevant hazard warnings.

-

-

Disposal:

-

Dispose of all waste, including contaminated consumables, in a designated hazardous waste container in accordance with local, state, and federal regulations.

-

Do not dispose of this chemical down the drain.

-

Clean and decontaminate all work surfaces after use.

-

Remove and dispose of gloves and other disposable PPE in the designated waste container.

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[4].

-

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Incident | Procedure |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention[1]. |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[1]. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[1]. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1]. |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's emergency spill response procedures[7]. |

Section 5: Storage and Disposal Plan

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[2].

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids[2][8].

-

The storage area should be locked up.

-

Store under an inert gas to maintain stability.

Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with all local, state, and federal regulations. Engage a licensed professional waste disposal service to dispose of this material.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.

- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.

- Piperazine Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & HealthCare.

- 4-(4-Methyl-1-piperazinyl)aniline Safety Data Sheet. (2025, November 18). TCI Chemicals.

- 2-Methylpiperazine Safety Data Sheet. (2025, December 18). Fisher Scientific.

- Personal Protective Equipment. (2025, September 12). US EPA.

- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Safety Data Sheet. (n.d.). Synquest Labs.

- Piperazine Safety Data Sheet. (2018, January 18). Fisher Scientific.

- Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.

- 1-Methylpiperazine Safety Data Sheet. (2025, December 19). Fisher Scientific.

- 5-Nitro-o-toluidine Safety Data Sheet. (2025, December 22). Fisher Scientific.

- Piperazine Safety Data Sheet. (2022, September 16). Apollo Scientific.

- Emergency Response & PPE - Ammonia Refrigeration PSM. (2020, March 9).

- Piperazine Safety Data Sheet. (2010, November 24). Fisher Scientific.